molecular formula C34H44N6O4 B14922498 N~1~-{3-[1-((E)-2-{4-[2-((E)-1-{3-[(Cyclohexylcarbonyl)amino]phenyl}ethylidene)hydrazino]-4-oxobutanoyl}hydrazono)ethyl]phenyl}-1-cyclohexanecarboxamide

N~1~-{3-[1-((E)-2-{4-[2-((E)-1-{3-[(Cyclohexylcarbonyl)amino]phenyl}ethylidene)hydrazino]-4-oxobutanoyl}hydrazono)ethyl]phenyl}-1-cyclohexanecarboxamide

Cat. No.: B14922498
M. Wt: 600.8 g/mol
InChI Key: ISKPNFMECZHCER-DNJOOXRZSA-N
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Description

The compound “N~1~-{3-[1-((E)-2-{4-[2-((E)-1-{3-[(Cyclohexylcarbonyl)amino]phenyl}ethylidene)hydrazino]-4-oxobutanoyl}hydrazono)ethyl]phenyl}-1-cyclohexanecarboxamide” is a complex organic molecule featuring multiple functional groups, including amides, hydrazones, and carbonyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of hydrazones and amides. A possible synthetic route could involve:

    Formation of the hydrazone: Reacting a hydrazine derivative with an aldehyde or ketone to form the hydrazone.

    Amide bond formation: Coupling a carboxylic acid derivative with an amine to form the amide bond.

    Cyclohexylcarbonyl group introduction: Using cyclohexanecarboxylic acid or its derivatives in the presence of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to speed up the reaction.

    Solvents: Choosing appropriate solvents to dissolve reactants and control reaction rates.

    Purification: Employing techniques like crystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The carbonyl groups can be oxidized to carboxylic acids.

    Reduction: The hydrazone and amide groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or CrO₃ in acidic conditions.

    Reduction: Reagents like LiAlH₄ or NaBH₄.

    Substitution: Reagents like halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound’s mechanism of action would depend on its interaction with biological targets. It may:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Interact with Receptors: Modulate receptor activity by binding to receptor sites.

    Affect Cellular Pathways: Influence cellular pathways by interacting with key proteins.

Comparison with Similar Compounds

Similar Compounds

    Hydrazones: Compounds with similar hydrazone groups.

    Amides: Compounds with similar amide bonds.

    Cyclohexyl Derivatives: Compounds with cyclohexyl groups.

Uniqueness

The unique combination of functional groups in this compound may confer specific biological activities not found in simpler analogs.

Properties

Molecular Formula

C34H44N6O4

Molecular Weight

600.8 g/mol

IUPAC Name

N,N'-bis[(E)-1-[3-(cyclohexanecarbonylamino)phenyl]ethylideneamino]butanediamide

InChI

InChI=1S/C34H44N6O4/c1-23(27-15-9-17-29(21-27)35-33(43)25-11-5-3-6-12-25)37-39-31(41)19-20-32(42)40-38-24(2)28-16-10-18-30(22-28)36-34(44)26-13-7-4-8-14-26/h9-10,15-18,21-22,25-26H,3-8,11-14,19-20H2,1-2H3,(H,35,43)(H,36,44)(H,39,41)(H,40,42)/b37-23+,38-24+

InChI Key

ISKPNFMECZHCER-DNJOOXRZSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCC(=O)N/N=C(/C1=CC(=CC=C1)NC(=O)C2CCCCC2)\C)/C3=CC(=CC=C3)NC(=O)C4CCCCC4

Canonical SMILES

CC(=NNC(=O)CCC(=O)NN=C(C)C1=CC(=CC=C1)NC(=O)C2CCCCC2)C3=CC(=CC=C3)NC(=O)C4CCCCC4

Origin of Product

United States

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